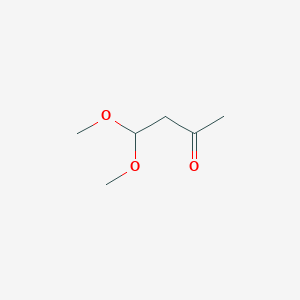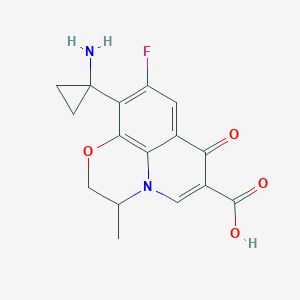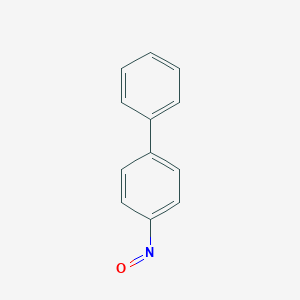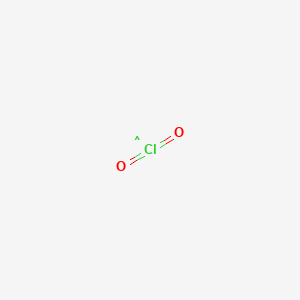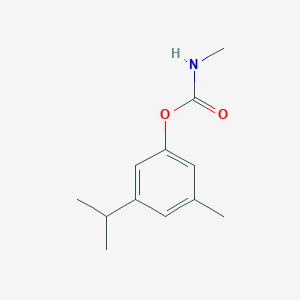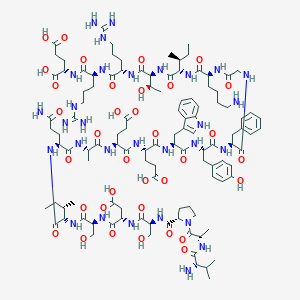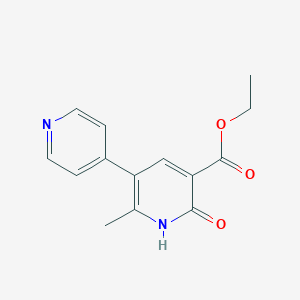
ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate (EMOPC) is a compound that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmaceuticals. EMOPC is a derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural products. EMOPC has been found to possess a number of interesting properties, including the ability to act as an antioxidant and an enzyme inhibitor, as well as its potential to be used as a building block for other compounds.
Applications De Recherche Scientifique
Neuroprotection and Anti-neuroinflammatory Activity
The synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids have revealed their potential as neuroprotective and anti-neuroinflammatory agents . These compounds exhibit promising properties in human microglia and neuronal cell models. Specifically:
Antiviral and Anticancer Potential
Pyrimidine derivatives, including our compound of interest, have demonstrated antiviral and anticancer activity. Their mechanisms involve inhibiting viral replication and suppressing cancer cell growth .
Drug Development
Imidazole-containing compounds, such as our pyrimidine hybrid, are essential synthons for drug discovery. Researchers explore their use in developing novel therapeutic agents .
PARP Inhibition
While not directly studied for our compound, PARP inhibitors have regulatory approval in oncology. Investigating its potential as a PARP inhibitor could be valuable .
Propriétés
IUPAC Name |
ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)12-8-11(9(2)16-13(12)17)10-4-6-15-7-5-10/h4-8H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNIRPVTJYMWGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(NC1=O)C)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
